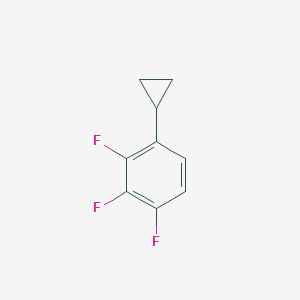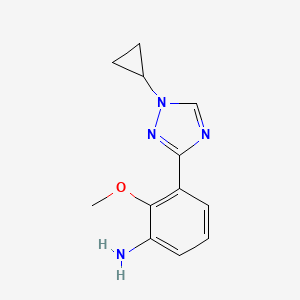
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol This compound features a benzenamine core substituted with a cyclopropyl-1H-1,2,4-triazol-3-yl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline typically involves the following steps:
Formation of the Cyclopropyl-1H-1,2,4-triazole Ring: This step involves the reaction of cyclopropylamine with a suitable precursor to form the cyclopropyl-1H-1,2,4-triazole ring.
Coupling with 2-Methoxyaniline: The cyclopropyl-1H-1,2,4-triazole intermediate is then coupled with 2-methoxyaniline under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-chloroaniline
- 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-fluoroaniline
- 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-hydroxyaniline
Uniqueness
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to its analogs, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
3-(1-cyclopropyl-1,2,4-triazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C12H14N4O/c1-17-11-9(3-2-4-10(11)13)12-14-7-16(15-12)8-5-6-8/h2-4,7-8H,5-6,13H2,1H3 |
Clave InChI |
HHILWSAQMZEHAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1N)C2=NN(C=N2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


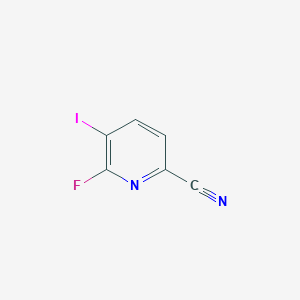


![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
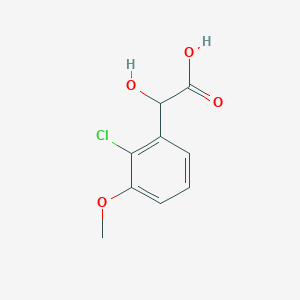
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)

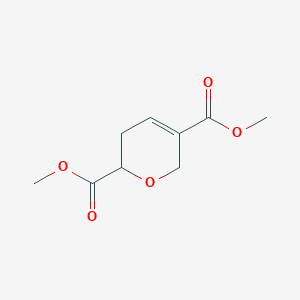
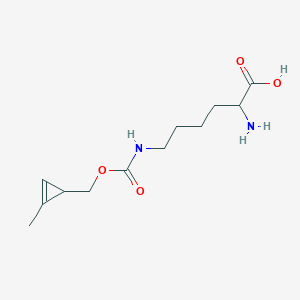
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
